人参皂苷Rg1

描述

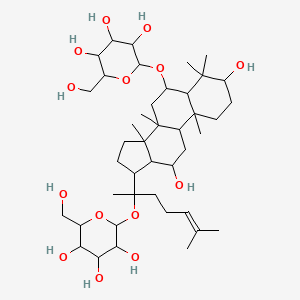

Ginsenoside Rg1 is a bioactive compound found in the root of the ginseng plant, specifically Panax ginsengGinsenoside Rg1 has been extensively studied for its potential therapeutic benefits, particularly in the fields of neurology, immunology, and oncology .

科学研究应用

人参皂苷Rg1具有广泛的科学研究应用:

作用机制

人参皂苷Rg1通过多个分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Ginsenoside RG1 interacts with various enzymes, proteins, and other biomolecules. It appears to affect multiple pathways, making its effects complex and difficult to isolate . Ginsenoside RG1 demonstrates estrogen-like activity and improves spatial learning and increases hippocampal synaptophysin level in mice .

Cellular Effects

Ginsenoside RG1 has been shown to have significant effects on various types of cells and cellular processes. It has been found to produce antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway . Ginsenoside RG1 also regulates the proliferation, differentiation, aging, and apoptosis of Mesenchymal Stem Cells (MSCs), thus affecting tissue repair in the body .

Molecular Mechanism

Ginsenoside RG1 exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit autophagy and endoplasmic reticulum stress to protect cardiac function . It also regulates the NLRP-3 signaling pathway and improves blood sugar in diabetic rats . Furthermore, it has been found to bind to the Solute carrier organic anion transporter family member 1B3 .

Temporal Effects in Laboratory Settings

Over time, Ginsenoside RG1 has been observed to have various effects in laboratory settings. For instance, it has been shown to elevate cell viability, decrease levels of malondialdehyde and intracellular reactive oxygen species, enhance the activity of superoxide dismutase and glutathione, and decrease the release of cytochrome-c .

Dosage Effects in Animal Models

The effects of Ginsenoside RG1 vary with different dosages in animal models. For instance, Ginsenoside RG1 has been found to significantly alleviate ischemic injury in tMCAO rats when administered at a dose of 20 mg/kg . It does not cause hyperglycemia or osteoporosis as seen with dexamethasone .

Metabolic Pathways

Ginsenoside RG1 is involved in various metabolic pathways. It has been found to regulate gut microbiota and affect Taurine and Mannose 6-phosphate metabolism . It also produces antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway .

Transport and Distribution

Ginsenoside RG1 is transported and distributed within cells and tissues in various ways. It has been found that adrenaline enhances the absorption of Ginsenoside RG1 by regulating sodium-dependent glucose co-transporter 1 . After intravenous administration, Ginsenoside RG1 and its metabolites are well distributed to the tissues analyzed except for the brain .

Subcellular Localization

The subcellular localization of Ginsenoside RG1 and its effects on activity or function are complex. Ginsenoside RG1 has been found to downregulate the expression of EGFR . It also preserves glucagon-impaired Akt activation partly by binding to Akt at the Ser473 site .

准备方法

合成路线和反应条件

人参皂苷Rg1可以通过多种方法合成,包括化学合成和生物转化。 一种常见的方法是使用特定酶水解人参皂苷Re,生成this compound . 该反应通常在弱酸性环境中进行,温度约为37°C .

工业生产方法

This compound的工业生产通常涉及从人参根部提取和纯化。 该过程包括蒸煮和干燥人参根,以提高人参皂苷的浓度 . 然后使用高效液相色谱 (HPLC) 来分离和纯化this compound .

化学反应分析

反应类型

人参皂苷Rg1经历各种化学反应,包括:

氧化: this compound可以被氧化成不同的衍生物。

还原: 还原反应可以改变this compound中的糖苷键。

取代: 取代反应可以在人参皂苷分子的羟基上发生.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠通常用作还原剂。

取代: 各种酸和碱可用于促进取代反应.

主要产物

相似化合物的比较

类似化合物

人参皂苷Rb1: 另一种主要的人参皂苷,具有类似的神经保护和抗炎特性.

人参皂苷Rg3: 以其抗癌作用而闻名,特别是在抑制肿瘤生长方面.

人参皂苷Rh1: 表现出神经保护和抗炎活性.

独特性

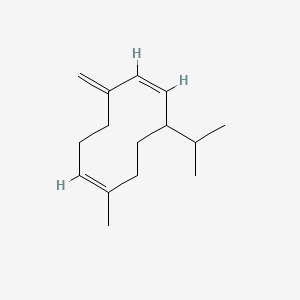

人参皂苷Rg1因其强大的神经保护作用和增强认知功能的能力而独树一帜。 它还具有独特的化学结构,在达玛烷骨架上连接着两个糖基,这与其他人参皂苷不同 .

属性

IUPAC Name |

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURJSTAIMNSZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865050 | |

| Record name | 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22427-39-0 | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196.5 °C | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)

![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)